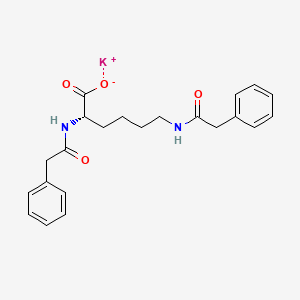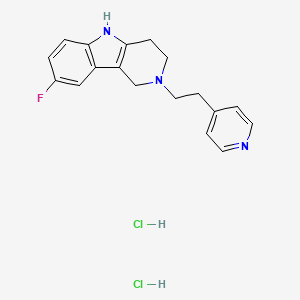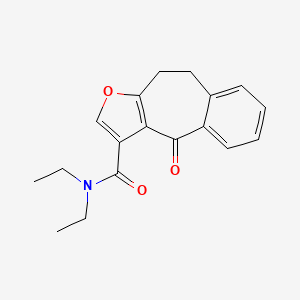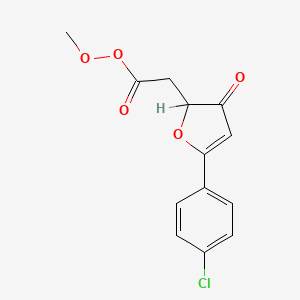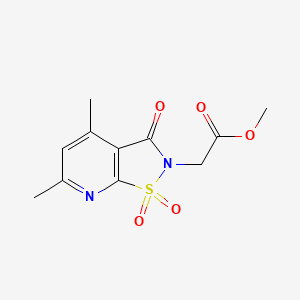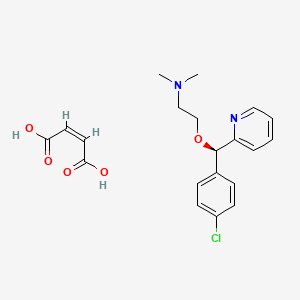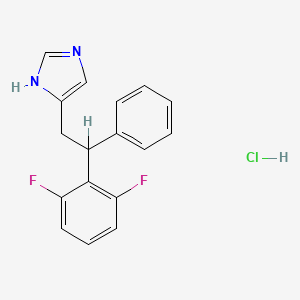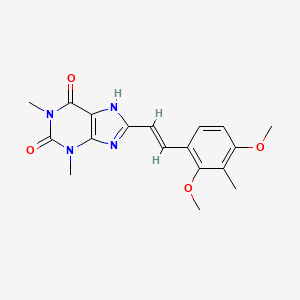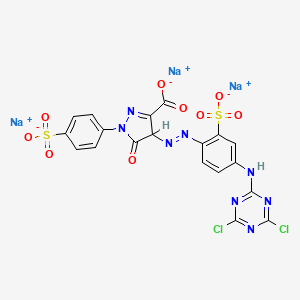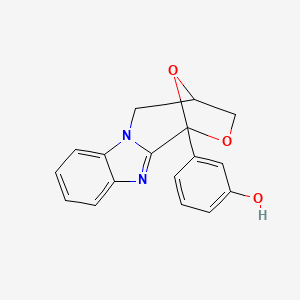
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazepine ring fused with a benzimidazole moiety and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and its subsequent fusion with the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazepine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol involves its interaction with specific molecular targets. The oxazepine and benzimidazole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole: Similar structure but lacks the phenol group.
4,5-Dihydro-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol: Similar but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol lies in its combination of the oxazepine, benzimidazole, and phenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds .
Eigenschaften
CAS-Nummer |
76099-20-2 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
3-(14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraen-1-yl)phenol |
InChI |
InChI=1S/C17H14N2O3/c20-12-5-3-4-11(8-12)17-16-18-14-6-1-2-7-15(14)19(16)9-13(22-17)10-21-17/h1-8,13,20H,9-10H2 |
InChI-Schlüssel |
OOBTYEWXQWHPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



